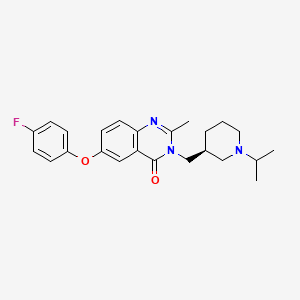

YIL781

Übersicht

Beschreibung

YIL 781: ist ein selektiver Antagonist des Ghrelin-Rezeptors, der speziell auf den Wachstumshormon-Sekretagog-Rezeptor 1a (GHS-R1a) abzielt. Diese Verbindung hat sich sowohl in vivo als auch in vitro als vielversprechend bei der Verbesserung der Glukosehomöostase erwiesen, indem sie die Sekretion von Ghrelin blockiert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von YIL 781 umfasst mehrere Schritte, darunter die Bildung einer Quinazolinon-Kernstruktur. Die wichtigsten Schritte sind:

Bildung des Quinazolinon-Kerns: Dies beinhaltet die Reaktion von 4-Fluorphenol mit 2-Chlor-3-methylchinazolin-4(3H)-on unter basischen Bedingungen.

Einführung der Piperidin-Einheit: Das Zwischenprodukt wird dann mit (3S)-1-(1-Methylethyl)-3-piperidinylmethanol in Gegenwart einer geeigneten Base umgesetzt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden: : Die industrielle Produktion von YIL 781 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen: : YIL 781 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: YIL 781 kann Substitutionsreaktionen eingehen, insbesondere am Quinazolinon-Kern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann Oxidation zur Bildung von Quinazolinon-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

YIL 781 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Ghrelin-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf den Glukosestoffwechsel und die Insulinausschüttung.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit.

Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf den Ghrelin-Rezeptor abzielen.

Wirkmechanismus

YIL 781 übt seine Wirkung aus, indem es selektiv an den Ghrelin-Rezeptor (GHS-R1a) bindet und so die Wirkung von Ghrelin blockiert. Diese Hemmung führt zu einer Verringerung der Ghrelin-induzierten Insulinausschüttung und einer Verbesserung der Glukosehomöostase. Zu den beteiligten molekularen Zielstrukturen gehören der Ghrelin-Rezeptor und nachgeschaltete Signalwege wie der AKT-mTOR-Weg .

Wirkmechanismus

Target of Action

YIL781, also known as 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one, is a potent and orally active antagonist of the ghrelin receptor (GHS-R1a) with a Ki value of 17 nM . The ghrelin receptor plays a crucial role in stimulating appetite and is a potential target for anti-obesity drug development .

Mode of Action

This compound inhibits the calcium response induced by ghrelin, a hormone that stimulates appetite . This inhibition occurs with pIC50 values of 7.90 and 8.27, indicating a strong antagonistic effect . By blocking the action of ghrelin, this compound can potentially suppress appetite and contribute to weight loss .

Biochemical Pathways

This compound’s action on the ghrelin receptor influences several biochemical pathways. Ghrelin normally acts on its receptor to stimulate hunger and increase food intake. By antagonizing this receptor, this compound can disrupt these pathways and reduce appetite . Additionally, this compound may exhibit selectivity for ghrelin receptor conformations engaging internalization compared to calcium signaling pathways .

Result of Action

The primary result of this compound’s action is an improvement in glucose homeostasis in rats . This is likely due to the reduction in appetite and food intake caused by blocking the ghrelin receptor . Additionally, this compound has been shown to attenuate the ghrelin-induced hyperglycemic effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of YIL 781 involves multiple steps, including the formation of a quinazolinone core structure. The key steps include:

Formation of the Quinazolinone Core: This involves the reaction of 4-fluorophenol with 2-chloro-3-methylquinazolin-4(3H)-one under basic conditions.

Introduction of the Piperidine Moiety: The intermediate product is then reacted with (3S)-1-(1-methylethyl)-3-piperidinylmethanol in the presence of a suitable base to form the final product.

Industrial Production Methods: : Industrial production of YIL 781 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: : YIL 781 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: YIL 781 can undergo substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Appetite Regulation

YIL781 has been extensively studied for its effects on appetite and food intake. Research indicates that it selectively inhibits the Gα q/11 signaling pathway without affecting β-arrestin engagement, which plays a crucial role in appetite regulation. In animal models, administration of this compound resulted in reduced food intake, demonstrating its potential as a therapeutic agent for obesity and related metabolic disorders .

Metabolic Disorders

This compound's role extends to metabolic conditions such as obesity and diabetes. Studies have shown that it can enhance glucose-dependent insulin secretion and promote weight loss by antagonizing the ghrelin receptor's effects on glucose metabolism . In particular, its administration has been linked to improved glycemic control in diabetic models.

Neurological Conditions

Recent research highlights the potential of this compound in treating neurological disorders linked to ghrelin signaling dysregulation. The modulation of GHS-R1a signaling pathways may offer new avenues for addressing conditions such as addiction and cognitive decline related to aging. For instance, studies have indicated that biased signaling through this compound could mitigate aberrant dopaminergic behaviors in models of addiction .

Case Study 1: Appetite Regulation in Mice

In an experimental setup involving genetically modified mice lacking Gα q/11 in AgRP neurons, this compound was administered to evaluate its impact on food intake. Results demonstrated a significant reduction in caloric consumption compared to control groups, supporting its application as an anti-obesity agent.

Case Study 2: Glucose Metabolism Improvement

A study involving diabetic rats treated with this compound showed enhanced insulin secretion and improved blood glucose levels post-treatment. This case underscores the compound's potential utility in managing diabetes through ghrelin receptor antagonism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anamorelin: Ein weiterer Ghrelin-Rezeptor-Antagonist mit ähnlichen Auswirkungen auf den Glukosestoffwechsel.

Relamorelin: Ein Ghrelin-Rezeptor-Agonist, der für verschiedene therapeutische Zwecke verwendet wird.

Capromorelin: Ein Wachstumshormon-Sekretagog mit einem anderen Wirkmechanismus.

Einzigartigkeit von YIL 781: : YIL 781 ist einzigartig in seiner hohen Selektivität für den Ghrelin-Rezeptor und seiner Fähigkeit, die Glukosehomöostase zu verbessern, ohne andere Rezeptoren nennenswert zu beeinflussen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des Ghrelin-Rezeptors und seiner Rolle bei Stoffwechselprozessen .

Biologische Aktivität

YIL781, a hydrochloride compound, is recognized as a selective antagonist of the ghrelin receptor (GHS-R1a) with significant implications for metabolic regulation and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

- Chemical Nature : this compound hydrochloride is characterized by a Ki value of 17 nM for GHS-R1a, indicating strong binding affinity.

- Mechanism of Action : It acts primarily as a competitive antagonist at the ghrelin receptor, inhibiting the effects of ghrelin on various physiological processes, including insulin secretion and appetite regulation.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

- Ghrelin Receptor Antagonism : It effectively blocks ghrelin-induced insulin secretion both in vivo and in vitro, thereby improving glucose homeostasis in experimental models .

- Partial Agonism : In certain signaling pathways, this compound displays partial agonist activity, particularly towards Gα12, which may influence its overall effects on metabolism and appetite regulation .

- No Significant Affinity for Other Receptors : The compound shows negligible affinity for the motilin receptor (Ki = 6 μM), underscoring its specificity for GHS-R1a .

1. Effects on Glucose Homeostasis

In a study examining the impact of this compound on glucose metabolism, it was found that pretreatment with this compound significantly attenuated the hyperglycemic effects induced by ghrelin in rodent models. This suggests a potential role for this compound in managing conditions like diabetes where ghrelin's action contributes to insulin resistance .

2. Appetite Regulation

This compound has been shown to reduce food intake in various animal models. In experiments designed to assess appetite regulation, administration of this compound led to decreased feeding behavior, highlighting its potential as an anti-obesity agent .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have further elucidated the multifaceted role of this compound in biological systems:

- Seizure Models : In D1R-mediated kindling models, this compound treatment resulted in increased seizure duration and frequency. This suggests that while it antagonizes ghrelin's appetite-stimulating effects, it may also influence neuronal excitability through biased signaling pathways .

- Biased Signaling Mechanisms : The compound's ability to engage different signaling pathways (Gαq/11 vs. Gα12) without recruiting β-arrestin suggests complex interactions that could be harnessed for therapeutic benefits in metabolic disorders .

Eigenschaften

IUPAC Name |

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKXOBMDEXCHHD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.